4,5-Dihexylbenzene-1,2-dicarbonitrile
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Overview
Description
4,5-Dihexylbenzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C20H28N2 It is characterized by the presence of two hexyl groups attached to a benzene ring, which also contains two nitrile groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihexylbenzene-1,2-dicarbonitrile typically involves the reaction of 4,5-diiodobenzene-1,2-dicarbonitrile with hexyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihexylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
Oxidation: 4,5-Dihexylbenzene-1,2-dicarboxylic acid.
Reduction: 4,5-Dihexylbenzene-1,2-diamine.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Scientific Research Applications
4,5-Dihexylbenzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of advanced materials such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,5-Dihexylbenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with various biological molecules, influencing their activity. The hexyl groups provide hydrophobic interactions, which can affect the compound’s solubility and distribution within biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: Similar structure but with octyloxy groups instead of hexyl groups.
4,5-Diaminophthalonitrile: Contains amino groups instead of hexyl groups.
4,5-Dicyanobenzene: Lacks the hexyl groups, only contains nitrile groups.
Uniqueness
4,5-Dihexylbenzene-1,2-dicarbonitrile is unique due to the presence of both hexyl and nitrile groups, which provide a combination of hydrophobic and polar interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
148639-29-6 |
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Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4,5-dihexylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H28N2/c1-3-5-7-9-11-17-13-19(15-21)20(16-22)14-18(17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
MJKLSPFIQBULPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1CCCCCC)C#N)C#N |
Origin of Product |
United States |
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